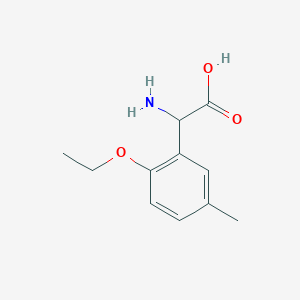

Amino(2-ethoxy-5-methylphenyl)acetic acid

Description

Structural Classification and Chemical Significance

From a structural standpoint, Amino(2-ethoxy-5-methylphenyl)acetic acid is classified as an α-amino acid. This means it possesses a central carbon atom (the α-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain group, which in this case is the 2-ethoxy-5-methylphenyl group. ncert.nic.in The aromatic nature of the side chain places it within the category of aromatic amino acids. frontiersin.org

The chemical significance of this compound stems from its substituted phenyl ring. The ethoxy (-OCH2CH3) and methyl (-CH3) groups are both electron-donating groups. Their presence on the aromatic ring at positions 2 and 5, respectively, increases the electron density of the phenyl ring, potentially influencing its reactivity in various chemical transformations.

Table 1: Structural and Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H15NO3 |

| Classification | α-Amino Acid, Aromatic Amino Acid, Non-proteinogenic Amino Acid |

| Key Functional Groups | Amino Group (-NH2), Carboxyl Group (-COOH), Phenyl Ring, Ether (Ethoxy Group) |

Relevance as a Substituted Aromatic Alpha-Amino Acid Analog

Substituted aromatic alpha-amino acids are of considerable interest in the development of novel therapeutic agents and functional materials. researchgate.net They serve as building blocks for creating peptides and other macromolecules with tailored properties. The incorporation of non-proteinogenic amino acids like this compound can introduce conformational constraints, enhance metabolic stability, and provide new functionalities to peptides and proteins. mdpi.com

The specific substitution pattern on the phenyl ring can lead to unique molecular interactions. The ethoxy group, for instance, can act as a hydrogen bond acceptor, while the methyl group adds hydrophobicity. These features can be exploited in the design of enzyme inhibitors, receptor ligands, and other biologically active molecules.

Current Research Landscape and Emerging Areas

While specific research on this compound is not extensively documented in publicly accessible literature, the broader field of non-proteinogenic and substituted aromatic amino acids is an active area of investigation. nih.govfrontiersin.org Research in this domain often focuses on:

Peptide and Peptidomimetic Synthesis: The use of such amino acids to create novel peptides with enhanced biological activity and stability. nih.gov

Drug Discovery: The design and synthesis of small molecules incorporating these structures as key pharmacophores.

Materials Science: The development of new polymers and other materials with unique properties derived from the incorporation of these specialized amino acid monomers.

The synthesis of such specialized amino acids often involves multi-step chemical processes, starting from commercially available precursors. researchgate.net The development of efficient and stereoselective synthetic routes to these compounds remains a key focus for organic chemists.

Table 2: Potential Research Applications

| Research Area | Potential Application of this compound |

|---|---|

| Medicinal Chemistry | Building block for the synthesis of enzyme inhibitors or receptor antagonists. |

| Peptide Science | Incorporation into peptides to modulate their structure and function. |

| Asymmetric Catalysis | Use as a chiral ligand in metal-catalyzed reactions. |

| Bioconjugation | A linking molecule for attaching probes or drugs to biomolecules. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-ethoxy-5-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-15-9-5-4-7(2)6-8(9)10(12)11(13)14/h4-6,10H,3,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKJUPGBGBZLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Amino 2 Ethoxy 5 Methylphenyl Acetic Acid

Precursor Synthesis and Functional Group Introduction

The synthesis of the target amino acid is critically dependent on the efficient preparation of a key intermediate, typically the corresponding aldehyde or ketone. For Amino(2-ethoxy-5-methylphenyl)acetic acid, the logical precursor is 2-ethoxy-5-methylbenzaldehyde (B1321629).

The construction of the 2-ethoxy-5-methylphenyl scaffold can be achieved through several synthetic pathways, often starting from commercially available phenols or cresols. A common strategy involves the selective functionalization of p-cresol (B1678582) (4-methylphenol).

The alkylation of phenols is a well-established method for introducing alkoxy groups. mdpi.comresearchgate.net In a potential synthetic route, the hydroxyl group of p-cresol can be ethylated to form 4-methylphenetole (B147166) (1-ethoxy-4-methylbenzene). This etherification is typically achieved using an ethylating agent such as diethyl sulfate (B86663) or ethyl bromide in the presence of a base like potassium carbonate.

Once the ethoxy and methyl groups are in place, the next crucial step is the introduction of a functional group that can be converted into the carboxylic acid and amino group of the amino acid side chain. Formylation, the introduction of an aldehyde group (-CHO), is a common strategy. The Gattermann reaction, which uses hydrogen cyanide and a Lewis acid catalyst, is a classic method for formylating phenols and their ethers. mdma.ch An alternative and often milder method is the Vilsmeier-Haack reaction, which employs a formylating agent like phosphoryl chloride and dimethylformamide (DMF). The formylation of 1-ethoxy-4-methylbenzene would be directed to the ortho position of the activating ethoxy group, yielding the key precursor, 2-ethoxy-5-methylbenzaldehyde.

An alternative approach involves starting with 2-hydroxy-5-methylbenzaldehyde (B1329341) and then performing an O-alkylation to introduce the ethoxy group. This can be accomplished by reacting the phenolic aldehyde with an alkyl bromide or iodide in the presence of a base. umich.edu

Table 1: Potential Reaction Steps for Precursor Synthesis

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | O-Ethylation | p-Cresol | Diethyl sulfate, K₂CO₃ | 1-Ethoxy-4-methylbenzene |

| 2 | Formylation | 1-Ethoxy-4-methylbenzene | POCl₃, DMF (Vilsmeier-Haack) | 2-Ethoxy-5-methylbenzaldehyde |

With the key precursor, 2-ethoxy-5-methylbenzaldehyde, in hand, the amino acid side chain can be introduced using well-established synthetic methods. The Strecker synthesis and the Bucherer-Bergs reaction are two of the most prominent methods for the synthesis of α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.orgalfa-chemistry.com

The Strecker synthesis is a two-step procedure that begins with the reaction of an aldehyde with ammonia (B1221849) and a cyanide source (like KCN) to form an α-aminonitrile. masterorganicchemistry.comyoutube.com This intermediate is then hydrolyzed, typically under acidic conditions, to yield the desired α-amino acid. masterorganicchemistry.com The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion. masterorganicchemistry.commasterorganicchemistry.com

The Bucherer-Bergs reaction provides a route to hydantoins from aldehydes or ketones, which can then be hydrolyzed to afford amino acids. wikipedia.orgalfa-chemistry.commdpi.com This multicomponent reaction involves treating the aldehyde with ammonium (B1175870) carbonate and potassium cyanide. alfa-chemistry.commdpi.com The resulting 5-substituted hydantoin (B18101) can be isolated and subsequently hydrolyzed, often under basic conditions followed by acidification, to give the final amino acid. The Bucherer-Bergs reaction is considered an efficient method for preparing a wide variety of amino acids. nih.gov

Table 2: Comparison of Strecker and Bucherer-Bergs Syntheses

| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |

| Starting Materials | Aldehyde/Ketone, NH₃/NH₄Cl, KCN/HCN masterorganicchemistry.commasterorganicchemistry.com | Aldehyde/Ketone, (NH₄)₂CO₃, KCN wikipedia.orgalfa-chemistry.com |

| Intermediate | α-Aminonitrile masterorganicchemistry.com | 5-Substituted Hydantoin alfa-chemistry.com |

| Final Step | Hydrolysis of the nitrile masterorganicchemistry.com | Hydrolysis of the hydantoin ring |

| Reaction Conditions | Often involves two distinct steps (aminonitrile formation and hydrolysis) masterorganicchemistry.com | Typically a one-pot reaction to form the hydantoin mdpi.com |

Direct Synthetic Routes

Direct synthetic routes to this compound can be categorized as either one-pot reactions or multi-step linear sequences.

A one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers advantages in terms of efficiency and reduced waste. The Bucherer-Bergs reaction is inherently a one-pot, multicomponent reaction for the synthesis of hydantoins. organic-chemistry.org Starting with 2-ethoxy-5-methylbenzaldehyde, the addition of potassium cyanide and ammonium carbonate in a suitable solvent system, such as aqueous ethanol, could directly yield 5-(2-ethoxy-5-methylphenyl)hydantoin. mdpi.com This hydantoin could then be hydrolyzed in a subsequent step to produce the target amino acid.

Similarly, variations of the Strecker synthesis can be performed in a one-pot manner, where the aldehyde, an ammonia source, and a cyanide source are combined to form the α-aminonitrile, which can then be hydrolyzed in the same pot by the addition of acid or base and water.

A multi-step linear synthesis involves the sequential transformation of a starting material through a series of discrete, isolated steps. A plausible linear synthesis for this compound would commence with a readily available starting material like p-cresol.

A potential multi-step linear sequence is outlined below:

Ethylation of p-cresol: Reaction of p-cresol with diethyl sulfate in the presence of a base to yield 1-ethoxy-4-methylbenzene.

Formylation: Introduction of an aldehyde group at the ortho-position to the ethoxy group of 1-ethoxy-4-methylbenzene using a Vilsmeier-Haack or Gattermann reaction to produce 2-ethoxy-5-methylbenzaldehyde.

Strecker Synthesis (Aminonitrile Formation): Treatment of 2-ethoxy-5-methylbenzaldehyde with ammonium chloride and potassium cyanide to form the corresponding α-aminonitrile, amino(2-ethoxy-5-methylphenyl)acetonitrile.

Hydrolysis: Acid-catalyzed hydrolysis of the α-aminonitrile to yield the final product, this compound.

Each intermediate in this sequence would be isolated and purified before proceeding to the next step, ensuring the purity of the final product.

Convergent Synthesis Approaches

For the synthesis of this compound, a convergent approach could involve the preparation of two key fragments: a suitably functionalized 2-ethoxy-5-methylphenyl moiety and a protected amino acid synthon.

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their specific enantiomeric form. Therefore, the development of synthetic routes that selectively produce one enantiomer of this compound over the other is of paramount importance. The following sections detail prominent strategies to achieve this stereocontrol.

Asymmetric Catalysis in C-C or C-N Bond Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity with only a small amount of a chiral catalyst. researchgate.net This approach avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent attachment and removal steps.

For the synthesis of this compound, several catalytic asymmetric methods could be envisioned:

Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral precursor, such as an N-acylaminoacrylate or an imine derived from 2-ethoxy-5-methylphenylglyoxylic acid, could be a highly efficient route. Chiral transition metal complexes, for instance, those based on rhodium or iridium with chiral phosphine (B1218219) ligands, are known to catalyze such reactions with high enantioselectivity. A study on the asymmetric hydrogenation of N-aryl imino esters using a nickel catalyst reported high yields and enantioselectivities of up to 98% ee for the synthesis of chiral α-aryl glycines. researchgate.net

Asymmetric Strecker Reaction: The Strecker reaction, which involves the synthesis of α-aminonitriles from aldehydes, amines, and cyanide, can be rendered asymmetric by using a chiral catalyst. acs.org The resulting α-aminonitrile can then be hydrolyzed to the desired α-amino acid. The starting aldehyde in this case would be 2-ethoxy-5-methylbenzaldehyde.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis could also be employed for the alkylation of a glycine (B1666218) Schiff base derivative under chiral catalysis to introduce the substituted phenyl group stereoselectively.

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and would require careful optimization for the specific substrate.

Enzymatic and Biocatalytic Transformations

Enzymes are highly specific catalysts that can perform reactions with exceptional chemo-, regio-, and stereoselectivity under mild conditions. nih.govnih.gov This makes them attractive for the synthesis of enantiomerically pure amino acids.

Several enzymatic strategies could be applied to the synthesis of this compound:

Kinetic Resolution: A racemic mixture of this compound or a suitable derivative (e.g., an ester or amide) can be subjected to enzymatic kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted. For example, a lipase (B570770) could selectively hydrolyze one enantiomer of the corresponding ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. nih.gov Lipoprotein lipase has been successfully used for the enzymatic resolution of α-sulfinyl esters. nih.gov

Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of kinetic resolution, a dynamic kinetic resolution process can be employed. In DKR, the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer. A chemoenzymatic approach combining a Strecker synthesis with a nitrilase reaction has been used for the dynamic kinetic resolution of phenylglycinonitrile to produce (R)-phenylglycine with high enantiomeric excess and yields up to 81%. frontiersin.org

Asymmetric Synthesis: Enzymes can also be used for the direct asymmetric synthesis of the target molecule. For example, a transaminase could be used for the asymmetric amination of the corresponding α-keto acid, 2-ethoxy-5-methylphenylglyoxylic acid. Genetic engineering approaches are being explored to develop microbial strains for the fermentative production of phenylglycines. nih.govnih.gov

Table 2: Comparison of Stereoselective Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Chiral Auxiliary | Reliable, high diastereoselectivity often achievable. nih.gov | Requires stoichiometric amounts of the auxiliary, additional protection/deprotection steps. |

| Asymmetric Catalysis | High enantioselectivity, low catalyst loading, atom economical. researchgate.net | Catalyst development can be challenging and expensive. |

| Enzymatic/Biocatalytic | High selectivity, mild reaction conditions, environmentally friendly. nih.govfrontiersin.org | Enzyme stability and substrate scope can be limiting. |

Yield Optimization and Process Scalability Studies

Optimizing the reaction yield and ensuring the scalability of the synthetic process are crucial for the practical application of any synthetic methodology. For the synthesis of this compound, several factors need to be considered.

Yield Optimization can be achieved by systematically varying reaction parameters such as:

Solvent: The choice of solvent can significantly influence reaction rates and selectivities.

Temperature: Optimizing the reaction temperature is critical for balancing reaction kinetics and minimizing side reactions.

Concentration: The concentration of reactants can affect reaction rates and, in some cases, equilibrium positions.

Catalyst Loading: In catalytic reactions, the amount of catalyst used needs to be optimized to ensure efficient conversion without unnecessary cost.

Reagent Stoichiometry: The molar ratios of the reactants should be carefully controlled to maximize the conversion of the limiting reagent.

A study on the preparation of N-substituted-phenyl glycine derivatives reported yields as high as 95%. google.comgoogleapis.com

Process Scalability involves translating a laboratory-scale synthesis to a larger, industrial scale. Key considerations for scalability include:

Cost of Reagents: The cost and availability of starting materials and catalysts are major factors in the economic viability of a large-scale synthesis.

Safety: The potential hazards associated with the reagents and reaction conditions must be carefully assessed and managed.

Reaction Time: Shorter reaction times are generally preferred for higher throughput.

Work-up and Purification: The procedures for isolating and purifying the product should be amenable to large-scale operations. A scalable synthesis of quaternary α-arylated amino acids has been reported, highlighting the importance of developing robust synthetic routes. rsc.org An improved and scalable synthesis of a related glycine derivative was achieved with a total yield of 37.6% without the need for chromatographic purifications. researchgate.net

Purification Techniques in Synthesis

The final step in any synthesis is the purification of the desired product to a high degree of purity. The choice of purification technique depends on the physical and chemical properties of this compound and any impurities present.

Common purification techniques that could be employed include:

Crystallization: This is often the most effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. For amino acids, adjusting the pH to the isoelectric point can induce crystallization.

Chromatography:

Column Chromatography: This technique is widely used to separate compounds based on their differential adsorption on a stationary phase. For amino acids, ion-exchange chromatography can be particularly effective.

High-Performance Liquid Chromatography (HPLC): HPLC, especially chiral HPLC, is a powerful tool for both analytical and preparative separation of enantiomers. frontiersin.org

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their different solubilities in two immiscible liquid phases.

Sublimation: For compounds that are volatile solids, sublimation can be a useful purification method.

The purification of N-substituted-phenyl glycine has been achieved by filtration and washing after adjusting the pH to induce precipitation, resulting in purities of over 99%. google.comgoogleapis.com

Chemical Reactivity and Transformational Chemistry

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a key site for a variety of chemical modifications, including esterification, amidation, and reduction.

The carboxylic acid functionality of Amino(2-ethoxy-5-methylphenyl)acetic acid can readily undergo esterification with various alcohols in the presence of an acid catalyst. For instance, the reaction with methanol (B129727) or ethanol, typically under reflux with a catalytic amount of a strong acid like sulfuric acid, is expected to yield the corresponding methyl or ethyl ester. This transformation is a common strategy for protecting the carboxylic acid group during subsequent reactions. Similarly, direct esterification of analogous compounds like DL-phenylglycine has been well-documented. google.com

Amidation, the reaction of the carboxylic acid with an amine to form an amide bond, is another fundamental transformation. This reaction typically requires the activation of the carboxylic acid, often through the use of coupling agents. numberanalytics.com Modern catalytic methods, including the use of metal complexes or enzymes, have also been developed for the amidation of aromatic acids and amino acids, offering high yields and mild reaction conditions. numberanalytics.comnih.gov For example, the direct amidation of unprotected amino acids has been achieved using borate (B1201080) esters as catalysts. rsc.org

Table 1: Illustrative Esterification and Amidation Reactions of Phenylglycine Analogs This table presents representative reactions for compounds structurally similar to this compound, as specific data for the title compound is not readily available.

| Reactant (Analog) | Reagent | Product | Reaction Type | Reference |

| DL-Phenylglycine | Methanol, H₂SO₄ (cat.) | Methyl DL-phenylglycinate | Esterification | yakhak.org |

| Phenylalanine | Benzylamine, B(OCH₂CF₃)₃ | N-Benzyl-phenylalaninamide | Amidation | nih.gov |

| Phenylacetic acid | Arylamine, Et₃N | N-Aryl phenylacetamide | Amidation | yakhak.org |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid to the corresponding primary alcohol, 2-amino-2-(2-ethoxy-5-methylphenyl)ethanol. chemistrysteps.comlibretexts.org This reaction proceeds via an aldehyde intermediate which is further reduced. chemistrysteps.com

Selective reduction to the aldehyde, 2-amino-2-(2-ethoxy-5-methylphenyl)acetaldehyde, is more challenging as aldehydes are generally more reactive than carboxylic acids. chemistrysteps.com However, the use of sterically hindered reducing agents, such as lithium tri(t-butoxy)aluminum hydride (LiAl(Ot-Bu)₃H), or the in-situ formation of an ester followed by reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures, can afford the desired aldehyde. chemistrysteps.comlibretexts.org The reduction of phenylacetic acid derivatives to their corresponding alcohols has been demonstrated using various methods, including activation followed by sodium borohydride (B1222165) reduction. researchgate.net

Table 2: Representative Reduction Reactions of Aromatic Carboxylic Acids This table provides examples of reduction reactions for compounds with similar functional groups to this compound.

| Reactant (Analog) | Reagent | Product | Product Type | Reference |

| Phenylacetic Acid | LiAlH₄ | 2-Phenylethanol | Alcohol | chemistrysteps.com |

| Benzoic Acid | 1. SOCl₂ 2. LiAl(Ot-Bu)₃H | Benzaldehyde | Aldehyde | chemistrysteps.com |

| Bezafibrate | 1. Mixed Anhydride (B1165640) 2. NaBH₄, MeOH | Bezafibrate alcohol | Alcohol | researchgate.net |

Reactions at the Amino Group

The α-amino group is a versatile handle for a range of chemical transformations, including acylation, alkylation, the formation of imines, and diazotization.

The amino group of this compound can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. N-acylation is a common strategy for protecting the amino group and is also a key step in the synthesis of many biologically active molecules. google.com The acylation of aromatic amino acids is a well-established transformation in peptide synthesis and medicinal chemistry. nih.govscience.gov

Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, as mono-, di-, and even tri-alkylation (to form a quaternary ammonium (B1175870) salt) can occur. Reductive amination, the reaction of the amino acid with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for introducing alkyl groups. The site-selective alkylation of glycine (B1666218) derivatives has been achieved through radical-mediated C-H activation. rawdatalibrary.netyoutube.com

The primary amino group can condense with aldehydes or ketones to form Schiff bases (or imines). This reversible reaction is typically carried out in a suitable solvent with removal of water to drive the equilibrium towards the product. The formation of Schiff bases from amino acids and their subsequent use in the synthesis of metal complexes is an active area of research. researchgate.netmdpi.comsemanticscholar.org The imine functionality is important in various biological and chemical processes. nih.gov

The primary aromatic amino group, when treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C), undergoes diazotization to form a diazonium salt. organic-chemistry.orgunacademy.comnumberanalytics.com Aromatic diazonium salts are versatile intermediates in organic synthesis and can undergo a variety of subsequent reactions, known as Sandmeyer or related reactions. These transformations allow for the introduction of a wide range of substituents onto the aromatic ring, including halides, cyano, hydroxyl, and nitro groups.

Table 3: Illustrative Reactions at the Amino Group of Aromatic Amino Compounds This table showcases typical reactions involving the amino group of compounds analogous to this compound.

| Reactant (Analog) | Reagent | Product | Reaction Type | Reference |

| Phenylglycine methyl ester | Acetic anhydride | N-Acetyl-phenylglycine methyl ester | Acylation | google.com |

| Aniline | Benzaldehyde | N-Benzylideneaniline | Schiff Base Formation | semanticscholar.org |

| Aniline | NaNO₂, HCl (0-5 °C) | Benzenediazonium chloride | Diazotization | unacademy.com |

Reactions Involving the Ethoxy Group

The ethoxy group (-OCH2CH3) is a key feature of the molecule, influencing its electronic properties and providing a handle for specific chemical modifications.

Ether Cleavage Reactions

The ether linkage in this compound, while generally stable, can be cleaved under specific conditions to yield the corresponding phenol (B47542). This transformation, known as O-dealkylation, is a common reaction for aryl ethers.

Acid-Catalyzed Cleavage: Treatment with strong protic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures can effect the cleavage of the ether bond. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2-type reaction.

Lewis Acid-Mediated Cleavage: Lewis acids, such as boron tribromide (BBr3) or aluminum chloride (AlCl3), are also effective reagents for the cleavage of aryl ethers. These reactions often proceed under milder conditions compared to their protic acid counterparts.

Biocatalytic Cleavage: Certain microbial systems have been shown to be effective in the O-dealkylation of alkoxy aromatics. For instance, various fungi and bacteria possess cytochrome P450 monooxygenases that can hydroxylate the carbon atom adjacent to the ether oxygen, forming a hemiacetal intermediate. This intermediate is unstable and spontaneously decomposes to the corresponding phenol and acetaldehyde. Studies on analogous compounds like 4-ethoxybiphenyl have demonstrated that microbial O-dealkylation can be highly efficient, with some fungal strains achieving over 90% conversion. nih.govwashington.edu

| Reagent/Condition | Product | Notes |

| HI or HBr, heat | Amino(2-hydroxy-5-methylphenyl)acetic acid | Standard method for aryl ether cleavage. |

| BBr3, CH2Cl2 | Amino(2-hydroxy-5-methylphenyl)acetic acid | Often provides higher yields and milder conditions. |

| Cytochrome P450 enzymes | Amino(2-hydroxy-5-methylphenyl)acetic acid | Biocatalytic approach, environmentally benign. |

Modifications and Substitutions

While less common than ether cleavage, the ethoxy group can potentially undergo other transformations. For instance, under radical conditions, halogenation of the ethyl group could occur. However, such reactions are often unselective and may compete with reactions at other sites in the molecule.

Reactions at the Aromatic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino, ethoxy, and methyl groups.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring is dictated by the directing effects of the existing substituents. The amino (-NH2), ethoxy (-OCH2CH3), and methyl (-CH3) groups are all ortho, para-directing and activating groups. The amino and ethoxy groups are strong activators, while the methyl group is a weaker activator. The acetic acid moiety [-CH(NH2)COOH], if the amino group is protonated under acidic conditions to form an anilinium ion (-NH3+), becomes a deactivating, meta-directing group. byjus.com

Given the substitution pattern of this compound, the positions open for substitution are C3, C4, and C6. The powerful ortho, para-directing influence of the amino and ethoxy groups will strongly favor substitution at the positions ortho and para to them.

Halogenation: Reactions with reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst would be expected to yield poly-substituted products due to the highly activated nature of the ring. To achieve mono-substitution, milder conditions would be necessary. The primary sites of substitution would be the positions ortho and para to the strongly activating amino and ethoxy groups.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid is a common EAS reaction. However, the strongly acidic conditions can lead to the protonation of the amino group, forming the meta-directing anilinium ion. This can result in a mixture of ortho, para, and meta-substituted products. researchgate.net

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group onto the ring, again with the regioselectivity being influenced by the directing effects of the existing substituents.

| Electrophile | Expected Major Product(s) |

| Br+ | 4-Bromo-amino(2-ethoxy-5-methylphenyl)acetic acid and/or 6-Bromo-amino(2-ethoxy-5-methylphenyl)acetic acid |

| NO2+ | Mixture of isomers, including 4-Nitro- and 6-Nitro-amino(2-ethoxy-5-methylphenyl)acetic acid, with potential for meta-substitution if the amino group is protonated. |

| SO3 | 4-Sulfo-amino(2-ethoxy-5-methylphenyl)acetic acid and/or 6-Sulfo-amino(2-ethoxy-5-methylphenyl)acetic acid |

Transition Metal-Catalyzed Coupling Reactions

The aromatic ring of this compound can be functionalized through various transition metal-catalyzed cross-coupling reactions. These reactions typically require the prior introduction of a halide or triflate group onto the aromatic ring, which can be achieved through electrophilic halogenation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com A bromo- or iodo-derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids to form new carbon-carbon bonds. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. illinois.eduresearchgate.net

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orgnumberanalytics.comorganic-chemistry.org A halo-derivative of this compound could be reacted with a primary or secondary amine to introduce a new amino substituent on the aromatic ring. libretexts.org

| Reaction | Coupling Partners | Catalyst System | Product |

| Suzuki-Miyaura | Bromo-amino(2-ethoxy-5-methylphenyl)acetic acid + Arylboronic acid | Pd(0) catalyst, phosphine ligand, base | Aryl-substituted this compound |

| Buchwald-Hartwig | Bromo-amino(2-ethoxy-5-methylphenyl)acetic acid + Amine | Pd(0) catalyst, phosphine ligand, base | Amino-substituted this compound |

Formation of Macrocyclic and Heterocyclic Derivatives

The presence of both an amino group and a carboxylic acid group makes this compound a valuable precursor for the synthesis of various heterocyclic and macrocyclic structures.

Heterocycle Synthesis:

Quinolines: Derivatives of this compound could potentially be used to synthesize substituted quinolines. For example, N-alkynylation of the amino group followed by electrophilic cyclization is a known method for quinoline (B57606) synthesis. nih.govorganic-chemistry.orgresearchgate.netchemijournal.com

Quinoxalinones: As a derivative of ortho-phenylenediamine (considering the amino and the carbon bearing the acetic acid group), this compound could undergo condensation with α-ketoacids or their esters to form quinoxalinone derivatives. sapub.orgorganic-chemistry.orgresearchgate.netmtieat.orgnih.gov

Benzodiazepines: 2-Aminobenzophenones are key precursors for the synthesis of 1,4-benzodiazepines. wum.edu.plresearchgate.net While not a direct precursor, chemical modification of this compound to form a 2-aminobenzophenone (B122507) derivative would open a pathway to this important class of heterocyclic compounds. wum.edu.plgoogle.comnih.gov

Macrocycle Synthesis: The bifunctional nature of this compound, containing both an amine and a carboxylic acid, allows for its incorporation into peptide chains. Subsequent head-to-tail cyclization, a common strategy in the synthesis of cyclic peptides, could be employed to form macrocyclic structures containing this unnatural amino acid. Such macrocyclization can be achieved through various chemical or enzymatic methods. nih.govnih.govrsc.orgbiorxiv.org

| Heterocyclic System | Potential Synthetic Strategy |

| Quinolines | N-alkynylation followed by electrophilic cyclization. |

| Quinoxalinones | Condensation with α-ketoacids. |

| Benzodiazepines | Conversion to a 2-aminobenzophenone derivative followed by reaction with an amino acid or its derivative. |

| Macrocycles | Incorporation into a linear peptide followed by head-to-tail cyclization. |

Mechanism Elucidation of Key Transformations

Due to the absence of specific literature detailing the synthesis and reactivity of this compound, this section will elucidate the theoretical mechanisms of its formation through well-established synthetic routes for α-amino acids. The plausible key transformations for the synthesis of this compound would likely start from the corresponding aldehyde, 2-ethoxy-5-methylbenzaldehyde (B1321629), and proceed via classic name reactions such as the Strecker synthesis or the Bucherer-Bergs reaction.

Theoretical Synthesis via Strecker Synthesis

Step 1: Formation of the α-aminonitrile

The first stage of the Strecker synthesis involves the formation of an α-aminonitrile from the starting aldehyde. chemeurope.commasterorganicchemistry.com This process itself is a multi-step sequence:

Imine Formation: 2-ethoxy-5-methylbenzaldehyde reacts with ammonia (B1221849) to form an imine. This reaction is typically catalyzed by a mild acid. The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ammonia. Subsequent dehydration leads to the formation of the imine. masterorganicchemistry.com

Cyanide Addition: The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the imine (or the protonated iminium ion), resulting in the formation of the α-aminonitrile, 2-amino-2-(2-ethoxy-5-methylphenyl)acetonitrile. chemeurope.com

Mechanism of α-aminonitrile Formation:

Step 2: Hydrolysis of the α-aminonitrile

The α-aminonitrile is then hydrolyzed to the corresponding carboxylic acid to yield the final product, this compound. This hydrolysis can be carried out under either acidic or basic conditions. masterorganicchemistry.com

Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. A series of proton transfers and further attack by water leads to the formation of a tetrahedral intermediate which then eliminates ammonia to give the carboxylic acid. masterorganicchemistry.com

Mechanism of Nitrile Hydrolysis (Acid-Catalyzed):

Theoretical Synthesis via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another classic method for the synthesis of α-amino acids, proceeding through a hydantoin (B18101) intermediate. alfa-chemistry.comwikipedia.org This multicomponent reaction involves the treatment of a carbonyl compound with ammonium carbonate and a cyanide source, such as potassium cyanide. alfa-chemistry.com

Step 1: Formation of the Hydantoin

The initial phase of the Bucherer-Bergs reaction results in the formation of a 5-substituted hydantoin. The mechanism is thought to proceed as follows:

Cyanohydrin Formation: The aldehyde, 2-ethoxy-5-methylbenzaldehyde, reacts with the cyanide ion to form a cyanohydrin. alfa-chemistry.com

Reaction with Ammonia: The cyanohydrin then reacts with ammonia (generated from ammonium carbonate) in a substitution reaction to form an α-aminonitrile. alfa-chemistry.com

Cyclization with Carbon Dioxide: The α-aminonitrile reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate. Intramolecular cyclization and subsequent rearrangement lead to the formation of the hydantoin, 5-(2-ethoxy-5-methylphenyl)imidazolidine-2,4-dione. alfa-chemistry.com

Mechanism of Hydantoin Formation:

Step 2: Hydrolysis of the Hydantoin

The final step is the hydrolysis of the hydantoin ring to yield the desired α-amino acid. This is typically achieved by heating with a strong acid or base. alfa-chemistry.com The hydrolysis cleaves the two amide bonds within the hydantoin ring.

Interactive Data Table: Comparison of Theoretical Synthetic Routes

| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |

| Starting Materials | 2-ethoxy-5-methylbenzaldehyde, Ammonia, Cyanide Source | 2-ethoxy-5-methylbenzaldehyde, Ammonium Carbonate, Cyanide Source |

| Intermediate | α-aminonitrile | Hydantoin |

| Final Step | Hydrolysis of nitrile | Hydrolysis of hydantoin |

| Byproducts | Ammonia | Ammonia, Carbon Dioxide |

| Reaction Conditions | Can be performed in a one-pot fashion. | Typically requires heating. |

Spectroscopic and Structural Data for this compound Not Found in Publicly Available Resources

A comprehensive search of scientific databases and literature has revealed a lack of publicly available spectroscopic and structural characterization data for the chemical compound this compound. As a result, the detailed scientific article focusing on its advanced spectroscopic analysis as requested cannot be generated at this time.

The investigation sought to find specific experimental or theoretical data pertaining to the following analytical techniques for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The search yielded no Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), or two-dimensional NMR (e.g., COSY, HMQC, HMBC) spectra. These techniques are essential for elucidating the precise atomic connectivity and three-dimensional structure of the molecule.

While searches returned information on compounds with similar structural motifs, such as other phenylacetic acid derivatives or molecules containing amino and ethoxy groups, no data was specific to the complete structure of this compound. The generation of a scientifically accurate and detailed article as outlined in the user's request is contingent upon the availability of such specific data. Without access to these fundamental spectroscopic characterizations, a thorough analysis and discussion of the compound's structural features is not possible.

Therefore, the creation of an article with the specified content, including data tables and detailed research findings, cannot be fulfilled.

Advanced Spectroscopic and Structural Characterization Studies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For Amino(2-ethoxy-5-methylphenyl)acetic acid (molecular formula: C12H17NO3), HRMS would be expected to yield a precise mass measurement, confirming its elemental formula. However, specific experimental HRMS data for this compound, including measured accurate mass and mass error, are not available in the provided search results.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid chromatography-mass spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. wikipedia.org This technique is particularly useful for analyzing compounds in complex mixtures and for providing structural information through fragmentation analysis. wikipedia.orgamegroups.org In a typical LC/MS analysis of this compound, the compound would first be separated from any impurities on an LC column before being introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak and various fragment ions. Analysis of the fragmentation pattern would provide valuable information about the compound's structure. Specific LC/MS data, including chromatograms, retention times, and fragmentation patterns for this compound, could not be located.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

| HRMS | Molecular Formula | C12H17NO3 |

| Exact Mass | 223.1208 | |

| Observed m/z | Data not available | |

| LC/MS | Retention Time | Data not available |

| [M+H]+ | 224.1281 | |

| Key Fragment Ions | Data not available | |

| Note: This table is illustrative and based on theoretical calculations. No experimental data was found. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. technologynetworks.com The presence of a phenyl group and other chromophores in this compound suggests it would absorb light in the UV region. The resulting spectrum would display one or more absorption maxima (λmax), corresponding to specific electronic transitions (e.g., π→π* transitions). masterorganicchemistry.com However, no experimental UV-Vis spectra or data for this compound were found in the search results.

Table 2: Hypothetical UV-Vis Spectroscopy Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

| Note: This table is a template. No experimental data was found. |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a primary method for determining the atomic and molecular structure of a crystalline material. wikipedia.orgsci-hub.se By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide a detailed three-dimensional model of the molecule. This would include precise bond lengths, bond angles, and information about intermolecular interactions in the solid state. No studies reporting the single-crystal structure of this compound have been found.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. It provides information about the crystal system, unit cell dimensions, and phase purity of a solid sample. While it provides less detailed structural information than its single-crystal counterpart, PXRD is a valuable tool for characterizing the solid-state properties of a compound. No PXRD data for this compound could be located.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Note: This table is a template. No experimental data was found. |

Computational and Theoretical Chemistry Investigations

Frontier Molecular Orbital (FMO) Analysis

Calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this specific compound are not found in the literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

MEP maps illustrating the electron density and electrostatic potential of Amino(2-ethoxy-5-methylphenyl)acetic acid have not been published.

Natural Bond Orbital (NBO) Analysis

There is no available NBO analysis detailing charge distribution, hybridization, or donor-acceptor interactions for this molecule.

Conformational Analysis and Energy Landscapes

Studies on the potential energy surface, identification of stable conformers, and energy landscapes for this compound are not present in the surveyed literature.

While the aforementioned computational methods are standard techniques for characterizing chemical compounds, the scientific community has not, to date, published research applying them to this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Extensive searches of scientific literature and computational chemistry databases have not yielded specific studies on molecular dynamics (MD) simulations focused on the intermolecular interactions of this compound. As a result, detailed research findings and specific data tables from MD simulations for this particular compound are not available in the public domain.

Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, such simulations could theoretically provide valuable insights into its behavior in various environments. These simulations could elucidate the nature and strength of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, between molecules of the compound itself or with solvent molecules.

A hypothetical molecular dynamics study on this compound would typically involve:

Force Field Parameterization: Developing or selecting a suitable force field to accurately describe the intramolecular and intermolecular potential energy of the system.

System Setup: Placing the molecule in a simulation box, often with a solvent (like water), to mimic condensed-phase conditions.

Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the system to reach equilibrium and to sample various molecular conformations and interactions.

Analysis: Analyzing the resulting trajectory to calculate properties such as radial distribution functions, hydrogen bond lifetimes, and interaction energies.

While the methodology is well-established, the absence of published research indicates that such specific computational investigations for this compound have not been a focus of academic or industrial research to date. Therefore, no empirical data tables on its intermolecular interaction energies or other dynamic properties can be presented.

Applications in Advanced Organic Chemistry and Materials Science

Role as a Synthetic Building Block for Complex Molecules

Substituted phenylglycine derivatives are highly valued as chiral building blocks in asymmetric synthesis. Their rigid structure and defined stereochemistry make them excellent chiral auxiliaries, guiding the stereochemical outcome of reactions to produce enantiomerically pure products. scispace.comwikipedia.org For example, (R)-phenylglycine has been successfully employed as a chiral auxiliary in the synthesis of β-lactams (2-azetidinones), crucial components of many antibiotics. scispace.com The auxiliary controls the stereochemistry of newly formed chiral centers and can be removed and recycled later in the synthetic sequence.

The general utility of phenylglycine derivatives extends to the synthesis of other complex molecules, including other non-natural amino acids and heterocyclic compounds. koreascience.krtandfonline.com The bifunctional nature of the amino acid moiety allows for a wide range of chemical transformations. For instance, the ester methyl α-phenylglycinate is a precursor for converting carboxylic acids into homologated unsaturated ketones. wikipedia.org Given these precedents, Amino(2-ethoxy-5-methylphenyl)acetic acid is expected to serve as a valuable chiral synthon. The ethoxy and methyl substituents on the phenyl ring could further influence the stereoselectivity of reactions through steric and electronic effects, potentially offering unique advantages in the synthesis of novel, complex molecular architectures.

Integration into Polymeric Architectures as Monomers or Crosslinkers

Amino acids and their derivatives can be incorporated into polymer chains to impart specific functionalities. N-phenylglycine, a close structural relative, is utilized as a co-initiator in the radical photopolymerization of acidic aqueous formulations, which is of interest in fields like dental adhesives. researchgate.net As an amino acid, it offers advantages such as low toxicity and lack of odor compared to traditional amine co-initiators. researchgate.net

This compound, possessing both an amine and a carboxylic acid group, could be used as a monomer in the synthesis of specialized polyamides or polyester (B1180765) amides. The resulting polymers would feature pendant substituted phenyl groups, which could influence the material's thermal stability, solubility, and mechanical properties. Furthermore, the bifunctional nature of this compound suggests its potential use as a crosslinking agent. mdpi.com Crosslinkers are crucial for creating polymer networks with enhanced mechanical strength and controlled swelling behavior, essential for applications in hydrogels, biomaterials, and coatings. mdpi.comnih.gov The specific substituents on the phenyl ring of this compound could be leveraged to fine-tune the properties of the resulting crosslinked polymer network.

Development of Non-Enzymatic Catalytic Systems

The field of non-enzymatic catalysis often draws inspiration from the active sites of enzymes, where amino acids play a crucial role. Non-natural amino acids and their derivatives are being explored to create novel catalytic systems that mimic biological pathways. dntb.gov.uaresearchgate.netacs.org The development of artificial enzymes through the incorporation of noncanonical amino acids has provided catalysts for a range of chemical transformations. acs.org

This compound and its derivatives could function as organocatalysts, particularly in asymmetric reactions. The combination of a chiral center, an acidic carboxylic group, a basic amino group, and an aromatic ring provides multiple potential interaction sites for substrate binding and activation. For example, chiral phase-transfer catalysts derived from amino acids have been used for the asymmetric sulfenylation of glycine (B1666218) derivatives. austinpublishinggroup.com Phenylglycine amphiphiles, in the presence of metal ions, have been shown to self-assemble into chiral nanozymes capable of enantioselective catalysis. rsc.org The specific electronic and steric properties conferred by the 2-ethoxy and 5-methyl substituents could lead to the development of catalysts with unique selectivity and reactivity profiles.

Investigations into Supramolecular Assembly and Self-Assembled Systems

Aromatic amino acids are known to self-assemble into a variety of ordered nanostructures, such as fibers, nanotubes, and ribbons, driven by noncovalent interactions like hydrogen bonding and π–π stacking. acs.orgnih.govrsc.org These self-assembled materials are of great interest for applications in biomaterials and nanotechnology. nih.gov The process of self-assembly can be controlled by modifying the amino acid structure or by changing environmental conditions like concentration and temperature. researchgate.net

This compound, as an aromatic amino acid derivative, is a prime candidate for forming such supramolecular structures. The phenyl ring provides the necessary component for π–π stacking, while the amino and carboxyl groups can form extensive hydrogen-bonding networks. The ethoxy and methyl groups on the ring would modulate these interactions, influencing the morphology and stability of the resulting self-assembled structures. Research on modified aromatic amino acids has shown that such substitutions can lead to well-defined morphologies, including spherical and flower-like assemblies. researchgate.net

Contribution to Corrosion Inhibition Technologies

Amino acids are increasingly recognized as effective and environmentally friendly corrosion inhibitors for various metals and alloys, including steel. jetir.orgarabjchem.orgzastita-materijala.org Their ability to inhibit corrosion stems from the adsorption of the molecules onto the metal surface, forming a protective film. researchgate.netresearchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) in the amino and carboxyl groups, which can coordinate with metal ions. jetir.org

Aromatic amino acids, such as phenylalanine and tryptophan, have shown high inhibition efficiency for steel, particularly due to the additional interaction of the aromatic ring with the metal surface. researchgate.netsymbiosisonlinepublishing.com The presence of the phenyl ring provides a larger surface coverage and higher electron density, enhancing the adsorption process. symbiosisonlinepublishing.com It is therefore highly probable that this compound would act as an effective corrosion inhibitor. The ethoxy and methyl groups, being electron-donating, would further increase the electron density on the phenyl ring, likely strengthening its interaction with the steel surface and leading to enhanced corrosion protection.

Below is a data table summarizing the inhibition efficiency of some amino acids on steel in acidic environments, illustrating the general effectiveness of this class of compounds.

| Amino Acid | Metal | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| Phenylalanine | Steel | Simulated Concrete Pore Solution | >90% |

| Tryptophan | Steel | Simulated Concrete Pore Solution | >90% |

| Methionine | Mild Steel | 1 M H₂SO₄ | ~90% |

| Cysteine | Mild Steel | 1 N H₂SO₄ | High |

Application as a Precursor for Specialty Chemicals (excluding therapeutic applications)

Phenylglycine and its derivatives serve as important intermediates in the synthesis of a variety of specialty chemicals. rsc.orgnih.gov D-Phenylglycine, for example, is a starting material for semisynthetic antibiotics, while L-Phenylglycine is used to produce a sweetener component. google.com While therapeutic applications are excluded from this discussion, the underlying chemical utility of these compounds is broad.

The unique structure of this compound makes it a promising precursor for various non-therapeutic specialty chemicals. For instance, its derivatives could be used in the agrochemical industry for the synthesis of novel pesticides or herbicides, where precise stereochemistry can be crucial for activity. Furthermore, its incorporation into dyes or pigments could be explored, where the substituted aromatic ring might impart specific chromophoric properties. The ability to synthesize a range of substituted phenylglycines provides a platform for developing new molecules with tailored properties for diverse industrial applications. tandfonline.com

Analytical Method Development and Validation

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Amino(2-ethoxy-5-methylphenyl)acetic acid. Its versatility allows for both qualitative and quantitative analysis, as well as preparative separations.

Method development for this substituted phenylacetic acid derivative typically involves reversed-phase chromatography, where a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter, as it influences the ionization state of the amino and carboxylic acid functional groups, thereby affecting retention time and peak shape. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance.

Table 1: Illustrative Reversed-Phase HPLC Parameters for Aromatic Amino Acids

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate, pH 3.0 |

| Mobile Phase B | Acetonitrile | Methanol (B129727) |

| Gradient | 10-90% B over 20 minutes | 20-80% B over 25 minutes |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temp. | 30 °C | 35 °C |

| Detection | UV at 254 nm | UV at 220 nm |

Since this compound possesses a chiral center at the alpha-carbon, separating its enantiomers is essential for stereospecific synthesis and characterization. Chiral HPLC is the most effective technique for this purpose. chromatographytoday.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. tandfonline.com

For aromatic amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are particularly effective. yakhak.org These phases, available under trade names like Chiralpak® and Chiralcel®, provide a complex chiral environment involving grooves and cavities where enantiomers can bind through a combination of hydrogen bonding, π-π interactions, and steric hindrance. yakhak.org The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. yakhak.org Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are also highly successful for separating underivatized amino acid enantiomers in polar ionic or reversed-phase modes. sigmaaldrich.com

Table 2: Typical Chiral Stationary Phases and Conditions for Aromatic Amino Acid Enantioseparation

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Separation Principle |

|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Trifluoroacetic Acid | π-π interactions, hydrogen bonding, steric inclusion |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Heptane/Ethanol | Dipole-dipole interactions, hydrogen bonding |

| Teicoplanin (Macrocyclic Glycopeptide) | Methanol/Acetic Acid/Triethylamine | Ionic interactions, hydrogen bonding, inclusion complexation |

| Crown Ether (e.g., (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid) | Perchloric Acid Solution/Methanol | Host-guest complexation with the primary amine group |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, amino acids like this compound are non-volatile due to their polar, zwitterionic nature at physiological pH. thermofisher.com Therefore, they must be chemically modified into volatile derivatives before GC-MS analysis. sigmaaldrich.com This derivatization process targets the polar functional groups (—NH2 and —COOH) to reduce their polarity and increase their vapor pressure. thermofisher.comsigmaaldrich.com

Common derivatization strategies include:

Silylation: This involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com

Acylation/Esterification: This is often a two-step process where the carboxyl group is first esterified (e.g., with methanol or propanol) followed by acylation of the amino group using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or alkyl chloroformates (e.g., ethyl chloroformate). mdpi.comresearchgate.net

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides mass information that aids in structural identification and quantification. mdpi.comresearchgate.net

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative | Key Advantages |

|---|---|---|---|

| MTBSTFA | —NH2, —COOH, —OH | tert-Butyldimethylsilyl (TBDMS) | Stable derivatives, characteristic mass spectra sigmaaldrich.com |

| Ethyl Chloroformate (ECF) | —NH2, —COOH | N-ethoxycarbonyl ethyl ester | Rapid, single-step reaction in aqueous media mdpi.com |

| Pentafluoropropionic Anhydride (PFPA) | —NH2, —OH | Pentafluoropropionyl (PFP) | Highly electronegative, enhances detection sensitivity mdpi.comresearchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | —NH2, —COOH, —OH | Trimethylsilyl (TMS) | Volatile by-products, good for general screening thermofisher.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis or modification of this compound. nih.gov It allows for the quick identification of the presence of starting materials, intermediates, and final products in a reaction mixture. crsubscription.com

The separation is performed on a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. crsubscription.com A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. crsubscription.com A commonly used solvent system for amino acids is a mixture of n-butanol, acetic acid, and water, which can effectively separate components of varying polarities. researchgate.net After development, the spots are visualized, often using UV light (due to the aromatic ring) or by staining with a reagent like ninhydrin, which reacts with the primary amino group to produce a colored spot. nih.govorientjchem.org

Table 4: Representative TLC Systems for Monitoring Reactions of Aromatic Amino Acids

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application |

|---|---|---|---|

| Silica Gel 60 F254 | n-Butanol : Acetic Acid : Water (4:1:1) | UV light (254 nm), Ninhydrin spray nih.govresearchgate.net | General reaction progress, separation of polar compounds |

| Silica Gel 60 F254 | Dichloromethane : Methanol (9:1) | UV light (254 nm), Potassium permanganate (B83412) stain | Monitoring less polar protected amino acid derivatives |

| Reversed-Phase C18 | Methanol : Water (7:3) | UV light (254 nm), Iodine vapor | Separation based on hydrophobicity |

Quantitative Analysis Techniques

Quantitative analysis aims to determine the exact concentration of this compound in a sample. Both HPLC and GC-MS are well-suited for this purpose when properly validated.

In HPLC , quantification is typically performed using a UV detector. A calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations of a reference standard. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area on this curve. The use of an internal standard can improve the accuracy and precision of the method by correcting for variations in injection volume and sample preparation.

For GC-MS , quantification is often carried out in selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only a few characteristic ions of the derivatized analyte, which significantly enhances sensitivity and selectivity by reducing background noise. Similar to HPLC, a calibration curve is generated using a reference standard, and stable-isotope labeled analogues of the analyte are often used as internal standards for the most accurate quantification. researchgate.netnih.gov

Table 5: Comparison of Quantitative Techniques

| Feature | HPLC-UV | GC-MS (SIM Mode) |

|---|---|---|

| Analyte Form | Native compound | Volatile derivative |

| Selectivity | Moderate to High | Very High |

| Sensitivity | Good (µg/mL to ng/mL range) | Excellent (ng/mL to pg/mL range) |

| Instrumentation | Standard laboratory equipment | More specialized instrumentation |

| Sample Throughput | Generally high | Lower, due to derivatization step |

| Primary Standard | Pure reference standard | Pure reference standard of the derivative or native compound |

| Internal Standard | Structurally similar compound | Stable-isotope labeled analogue (ideal) nih.gov |

Future Research Perspectives and Interdisciplinary Outlook

Exploration of Novel Synthetic Strategies

The development of efficient and stereocontrolled synthetic routes is paramount to unlocking the potential of Amino(2-ethoxy-5-methylphenyl)acetic acid. While classical methods for α-amino acid synthesis can be adapted, future research should focus on innovative strategies that offer high yields, enantioselectivity, and scalability.

Key areas for exploration include:

Asymmetric Catalysis: Leveraging transition metal catalysts, such as those based on iridium or rhodium, could enable the direct and highly enantioselective synthesis from prochiral precursors. liverpool.ac.uk An iridium-catalyzed asymmetric hydrogenation of a corresponding α-enamidoacrylate precursor, for instance, could provide a direct route to the chiral amine.

Biocatalytic Methods: The use of enzymes, such as transaminases, offers a green and highly selective alternative. A potential route involves the enzymatic reductive amination of the corresponding α-keto acid, 2-oxo-(2-ethoxy-5-methylphenyl)acetic acid. This approach aligns with the growing demand for sustainable chemical manufacturing.

Advanced Strecker Synthesis: Modern variations of the Strecker reaction, employing chiral phase-transfer catalysts or chiral auxiliaries, could be developed to control the stereochemistry at the α-carbon, providing access to enantiomerically pure forms of the target amino acid.

These potential strategies offer distinct advantages and present unique research challenges, as detailed in the comparative table below.

| Synthetic Strategy | Potential Precursors | Key Advantages | Research Challenges |

| Asymmetric Hydrogenation | α-enamidoacrylate or α-keto acid ester | High enantioselectivity, potentially high yields. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Biocatalytic Transamination | 2-oxo-(2-ethoxy-5-methylphenyl)acetic acid | Excellent stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme availability and stability, substrate specificity, process optimization. |

| Chiral Auxiliary-based Synthesis | 2-ethoxy-5-methylphenylacetaldehyde | Reliable stereochemical control, well-established methodology. | Multiple steps required (attachment and removal of auxiliary), atom economy. |

| Palladium-Catalyzed C-N Coupling | A suitable α-halo-phenylacetic ester and an ammonia (B1221849) source | Versatility in coupling partners. inventivapharma.com | Control of stereochemistry, potential for side reactions. |

This table is based on hypothesized applications of established synthetic methods to the target compound.

Investigation of Unique Reactivity Profiles

The specific arrangement of functional groups in this compound—the primary amine, the carboxylic acid, the substituted aromatic ring, and the ethoxy group—suggests a rich and potentially unique reactivity profile that warrants thorough investigation.

Future studies should focus on:

Peptide Synthesis and Peptidomimetics: The compound can serve as a novel building block in solid-phase peptide synthesis (SPPS) to create peptides with unique conformational constraints. nih.govrsc.org The bulky, substituted phenyl side chain could be used to induce specific secondary structures, such as β-turns, in peptide backbones.

Electrophilic Aromatic Substitution: The electron-donating nature of the ethoxy and methyl groups activates the phenyl ring towards electrophilic substitution. Research into the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation could yield a variety of novel derivatives with tailored electronic and steric properties. The directing effects of the existing substituents would be a key area of study.

Coordination Chemistry: The presence of the ethoxy group in the ortho position to the acetic acid side chain could create a bidentate chelation site for metal ions. This could be exploited to create novel metal complexes with potential catalytic or imaging applications.

The interplay between these functional groups could lead to reactivity not observed in simpler amino acids.

| Functional Group | Potential Reaction Type | Hypothesized Outcome / Application |

| Amino & Carboxylic Acid | Amide bond formation / Polymerization | Creation of novel peptides, peptidomimetics, and polyamides. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Synthesis of functionalized derivatives for tuning electronic properties. |

| Ortho-Ethoxy Group & Carboxylic Acid | Metal Chelation | Formation of stable metal complexes for catalysis or imaging agents. |

| Chiral α-Carbon | Stereospecific Reactions | Use as a chiral ligand or in asymmetric synthesis. |

This table outlines potential chemical reactions based on the structure of this compound.

Expansion of Advanced Material Science Applications

The unique structural features of this compound make it a promising candidate for the development of advanced materials with tailored properties.

Prospective research directions include:

Chiral Polymers and Resins: Polymerization of the amino acid or its derivatives could lead to the formation of chiral polymers. These materials are of interest for applications in chiral chromatography (as a stationary phase), enantioselective catalysis, and sensing. The rigidity of the aromatic side chain could impart desirable thermal and mechanical properties to the resulting polymer.

Fluorescent Materials and Sensors: Aromatic amino acids are known to exhibit intrinsic fluorescence. wikipedia.org By chemically modifying the aromatic ring, for example, through the introduction of further conjugated systems, it may be possible to develop novel fluorescent probes. rsc.org These probes could be designed to respond to specific analytes or environmental changes (e.g., pH, metal ions), making them useful in chemical sensing and bioimaging.

Bioconjugation and Surface Modification: The dual functionality of the amino and carboxylic acid groups allows the molecule to act as a linker in bioconjugation chemistry. It could be used to attach bioactive molecules to surfaces or nanoparticles, creating advanced drug delivery systems or diagnostic tools. Derivatives of similar compounds are used to synthesize resins with specific swelling characteristics.

| Potential Material Type | Enabling Structural Feature(s) | Prospective Application Area |

| Chiral Polymers | Chiral α-carbon, polymerizable functional groups | Enantioselective separations, asymmetric catalysis. |

| Fluorescent Probes | Substituted aromatic ring | Chemical sensors, cellular imaging. |

| Polyamides | Amino and carboxylic acid groups | High-performance engineering plastics. |

| Modified Resins | Polar functional groups, aromatic core | Solid-phase synthesis supports, specialized chromatography. |

This table presents hypothetical material science applications derived from the compound's molecular structure.

Green Chemistry Approaches in Synthesis and Derivatization

Integrating the principles of green chemistry into the lifecycle of this compound is crucial for sustainable research and development. Future efforts should prioritize environmentally benign methodologies.

Key green chemistry perspectives include:

Use of Sustainable Solvents: Research should aim to replace traditional volatile organic solvents with greener alternatives such as water, ethanol, or water-ethanol mixtures in synthetic and derivatization processes. youtube.com

Catalyst-Centric Methodologies: The focus should be on developing catalytic reactions (both chemical and enzymatic) that minimize waste by avoiding the use of stoichiometric reagents. google.com For instance, developing recyclable organocatalysts or heterogeneous catalysts for its synthesis would be a significant advancement.

Atom Economy Maximization: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. One-pot or tandem reactions, where multiple transformations occur in a single vessel, can significantly improve atom economy and reduce waste from intermediate purification steps.

Energy Efficiency: Exploring energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis could drastically reduce reaction times and energy consumption compared to conventional heating methods.

| Green Chemistry Principle | Traditional Approach (Hypothetical) | Proposed Green Alternative | Potential Benefit |

| Waste Prevention | Multi-step synthesis with stoichiometric reagents and intermediate purifications. | One-pot catalytic synthesis. | Reduced solvent waste and energy consumption. |

| Safer Solvents | Use of chlorinated solvents (e.g., dichloromethane). | Use of aqueous or alcohol-based solvent systems. | Reduced toxicity and environmental impact. |

| Energy Efficiency | Conventional reflux heating for extended periods. | Microwave-assisted synthesis. | Shorter reaction times, lower energy usage. |

| Renewable Feedstocks | Petroleum-derived starting materials. | Biosynthesis of aromatic precursors via engineered metabolic pathways. researchgate.netnih.gov | Reduced reliance on fossil fuels. |

This table compares hypothetical traditional and green chemistry approaches for the synthesis and processing of the target compound.

Q & A

Q. What are the common synthetic routes for Amino(2-ethoxy-5-methylphenyl)acetic acid, and how do reaction conditions influence yield?